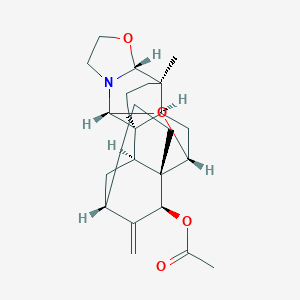

![molecular formula C16H16N2O2 B240648 2-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240648.png)

2-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the cannabinoid receptors, which are primarily found in the central nervous system and peripheral tissues. MMB-2201 is known to produce effects similar to those of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. However, unlike THC, MMB-2201 is not a natural compound and has been developed for research purposes only.

作用機序

MMB-2201 exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2. These receptors are G protein-coupled receptors that are involved in the regulation of various physiological processes, including pain sensation, appetite, mood, and immune function. Activation of these receptors by MMB-2201 leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's psychoactive effects.

Biochemical and Physiological Effects

MMB-2201 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, euphoria, and relaxation. It has also been shown to have anti-inflammatory and neuroprotective properties, which may be beneficial in the treatment of various diseases. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.

実験室実験の利点と制限

One of the main advantages of MMB-2201 is its high potency and selectivity for the cannabinoid receptors, which makes it a useful tool in the study of the endocannabinoid system. Additionally, its synthetic nature allows for precise control over its chemical structure and purity, which is important for ensuring reproducibility and accuracy in research studies. However, one of the main limitations of MMB-2201 is its potential for abuse and dependence, which may limit its use in certain research settings.

将来の方向性

There are several future directions for the study of MMB-2201 and its potential therapeutic applications. One area of research is the development of novel cannabinoid receptor agonists that have improved selectivity and reduced side effects compared to existing compounds. Additionally, there is a need for further investigation into the mechanisms underlying the anti-inflammatory and neuroprotective effects of MMB-2201, which may lead to the development of new treatments for inflammatory and neurodegenerative diseases. Finally, there is a need for research into the potential risks associated with the use of MMB-2201, including its potential for abuse and dependence, which will be important for ensuring the safety of future therapeutic applications.

合成法

MMB-2201 can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and combinatorial chemistry. One of the most common methods involves the reaction of 4-cyanobenzyl chloride with 2-methylindole in the presence of a base, followed by the reaction with methylamine and acetic anhydride to form the final product.

科学的研究の応用

MMB-2201 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of conditions such as chronic pain, neurodegenerative diseases, and autoimmune disorders. Additionally, MMB-2201 has been used in the study of the endocannabinoid system and its role in regulating various physiological processes.

特性

製品名 |

2-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide |

|---|---|

分子式 |

C16H16N2O2 |

分子量 |

268.31 g/mol |

IUPAC名 |

2-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide |

InChI |

InChI=1S/C16H16N2O2/c1-11-5-3-4-6-14(11)16(20)18-13-9-7-12(8-10-13)15(19)17-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |

InChIキー |

RZAOSPJINUZLJX-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC |

正規SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide](/img/structure/B240566.png)

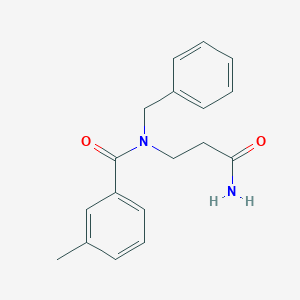

![4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240584.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-methylbenzamide](/img/structure/B240599.png)

![2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240637.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B240650.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240652.png)

![4-isopropyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240668.png)

![4-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240675.png)

![N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B240683.png)

![2-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240701.png)

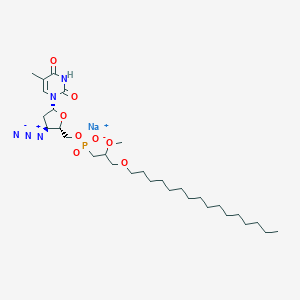

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)